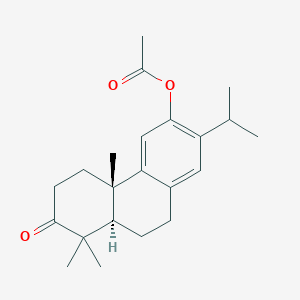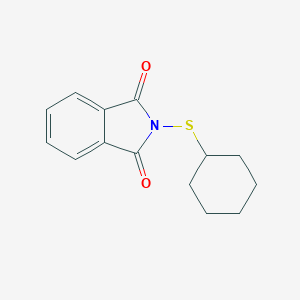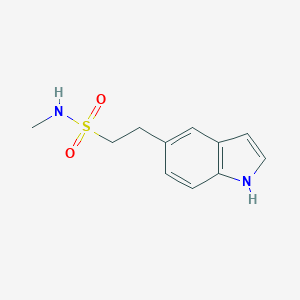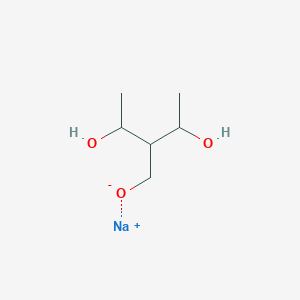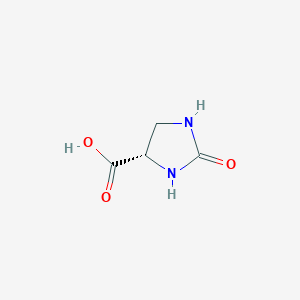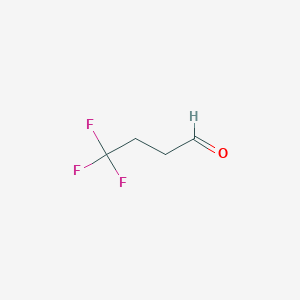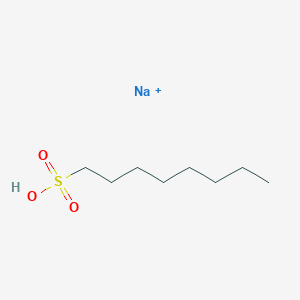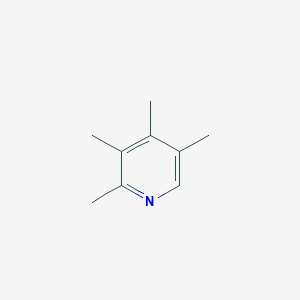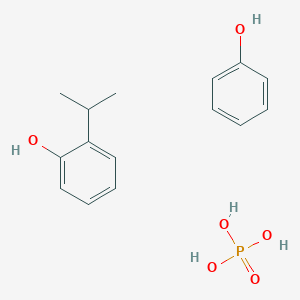
Phenol, isopropylated phenol, phosphorus oxychloride reaction product
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, isopropylated phenol, phosphorus oxychloride reaction product (IPPP) is a flame retardant that is widely used in various industries, including textiles, plastics, and electronics. The synthesis of IPPP involves the reaction between phenol and isopropylated phenol with phosphorus oxychloride.
Wirkmechanismus
Phenol, isopropylated phenol, phosphorus oxychloride reaction product acts as a flame retardant by releasing phosphoric acid when exposed to heat. The phosphoric acid reacts with the combustible material, creating a protective char layer that prevents further combustion. The mechanism of action of Phenol, isopropylated phenol, phosphorus oxychloride reaction product is similar to other phosphorus-based flame retardants, but Phenol, isopropylated phenol, phosphorus oxychloride reaction product has been found to be more effective in some applications.
Biochemische Und Physiologische Effekte
Phenol, isopropylated phenol, phosphorus oxychloride reaction product has been found to have some negative effects on human health and the environment. It has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). It has also been found to have toxic effects on aquatic organisms and the environment. However, the levels of exposure to Phenol, isopropylated phenol, phosphorus oxychloride reaction product in most applications are low, and the risks to human health and the environment are considered to be relatively low.
Vorteile Und Einschränkungen Für Laborexperimente
Phenol, isopropylated phenol, phosphorus oxychloride reaction product has several advantages as a flame retardant, including its effectiveness, low cost, and ease of use. It is also compatible with a wide range of materials, including textiles, plastics, and electronics. However, Phenol, isopropylated phenol, phosphorus oxychloride reaction product has some limitations in lab experiments, including its potential toxicity and its impact on the environment. Researchers need to take these factors into account when using Phenol, isopropylated phenol, phosphorus oxychloride reaction product in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Phenol, isopropylated phenol, phosphorus oxychloride reaction product. One area of research is the development of new flame retardants that are more effective and less toxic than Phenol, isopropylated phenol, phosphorus oxychloride reaction product. Another area of research is the investigation of the environmental impact of Phenol, isopropylated phenol, phosphorus oxychloride reaction product and other flame retardants. Researchers also need to explore the potential health effects of Phenol, isopropylated phenol, phosphorus oxychloride reaction product and other flame retardants on human health. Finally, there is a need for more research on the applications of Phenol, isopropylated phenol, phosphorus oxychloride reaction product in different industries and the development of new applications for this flame retardant.
Synthesemethoden
The synthesis of Phenol, isopropylated phenol, phosphorus oxychloride reaction product involves the reaction between phenol and isopropylated phenol with phosphorus oxychloride. The reaction takes place under controlled conditions, and the resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents. The synthesis of Phenol, isopropylated phenol, phosphorus oxychloride reaction product is a well-established process that has been optimized for industrial production.
Wissenschaftliche Forschungsanwendungen
Phenol, isopropylated phenol, phosphorus oxychloride reaction product has been extensively studied for its flame retardant properties. It has been used in various applications, including textiles, plastics, and electronics. The scientific research on Phenol, isopropylated phenol, phosphorus oxychloride reaction product has focused on its effectiveness as a flame retardant and its impact on human health and the environment. Studies have shown that Phenol, isopropylated phenol, phosphorus oxychloride reaction product is effective in reducing the flammability of materials, but it also has some negative effects on human health and the environment.
Eigenschaften
CAS-Nummer |
68782-95-6 |
|---|---|
Produktname |
Phenol, isopropylated phenol, phosphorus oxychloride reaction product |
Molekularformel |
C15H17O4P |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
phenol;phosphoric acid;2-propan-2-ylphenol |
InChI |
InChI=1S/C9H12O.C6H6O.H3O4P/c1-7(2)8-5-3-4-6-9(8)10;7-6-4-2-1-3-5-6;1-5(2,3)4/h3-7,10H,1-2H3;1-5,7H;(H3,1,2,3,4) |
InChI-Schlüssel |
LPLPPIFARDQDDL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1O.C1=CC=C(C=C1)O.OP(=O)(O)O |
Kanonische SMILES |
CC(C)C1=CC=CC=C1O.C1=CC=C(C=C1)O.OP(=O)(O)O |
Andere CAS-Nummern |
68782-95-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
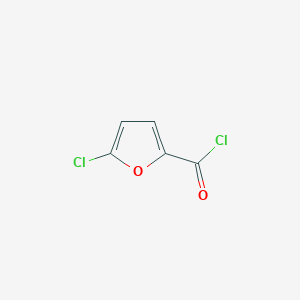

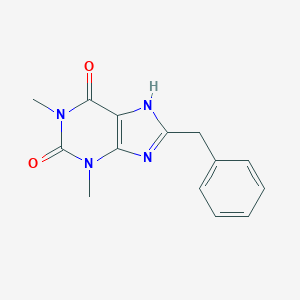
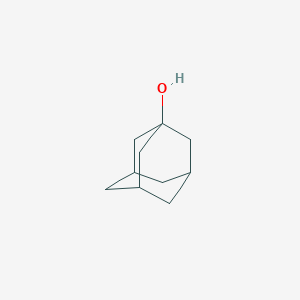
![4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate](/img/structure/B105295.png)
